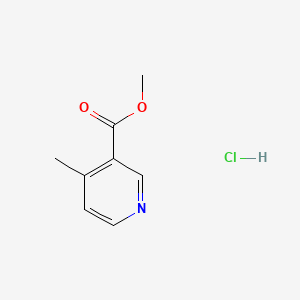
Methyl 4-methylnicotinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methylnicotinate hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl It is a derivative of nicotinic acid and is used in various scientific research applications
作用機序
Target of Action
Methyl 4-methylnicotinate hydrochloride, also known as Methyl nicotinate, is primarily used to treat muscle and joint pain . It acts as a rubefacient, a substance that causes redness of the skin by causing dilation of the capillaries and an increase in blood circulation .
Mode of Action
The mode of action of this compound involves peripheral vasodilation . This compound enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The release of prostaglandin D2, a potent vasodilator and inhibitor of platelet aggregation, indicates potential involvement in the arachidonic acid pathway .
Pharmacokinetics
Given its use as a topical agent, it can be inferred that the compound is primarily absorbed through the skin at the site of application .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, causing local vasodilation and increased blood flow, which can help alleviate pain and discomfort .
生化学分析
Cellular Effects
Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Molecular Mechanism
Its parent compound, methyl nicotinate, is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methylnicotinate hydrochloride can be synthesized through the esterification of 4-methyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux and then purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 4-methylnicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methyl-nicotinic acid, 4-methyl-nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Methyl 4-methylnicotinate hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.
Nicotinic acid:
Uniqueness
Methyl 4-methylnicotinate hydrochloride is unique due to its specific methyl substitution at the 4-position of the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. The compound’s hydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .
特性
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYIAUAYMJMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743727 |
Source


|
| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352443-13-0 |
Source


|
| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)
![[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso-](/img/structure/B594868.png)
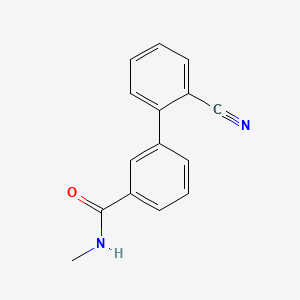
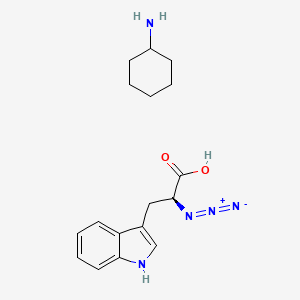

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)
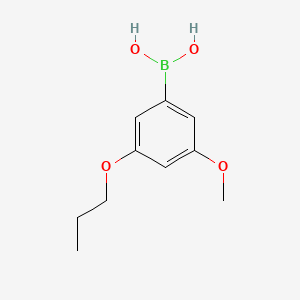


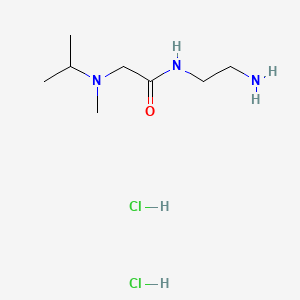
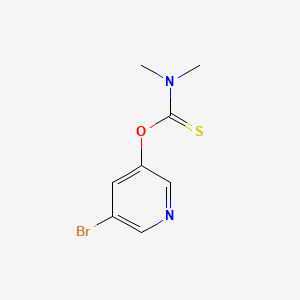
![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)


